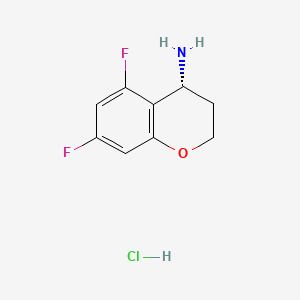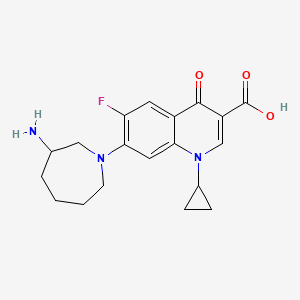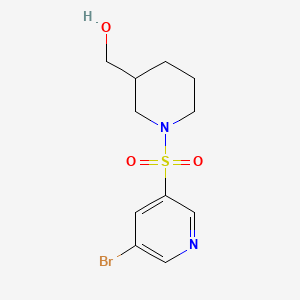
4-Brom-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom, a methyl group, and a pyrimidinyl group
Wissenschaftliche Forschungsanwendungen
4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding.
Materials Science: Utilized in the development of organic semiconductors and other advanced materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine typically involves the reaction of 4-bromo-3-methyl-1H-pyrazole with pyrimidine-2-amine under suitable conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form biaryl or heteroaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 4-azido-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole.
Oxidation: Formation of 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-5-one.
Reduction: Formation of 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazole-5-amine derivatives.
Wirkmechanismus
The mechanism of action of 4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor studies, it can act as an agonist or antagonist, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromo-1-methyl-1H-pyrazole
- 4-bromo-3-methyl-1-phenyl-1H-pyrazole
- 4-bromo-3-methyl-1-(pyridin-2-yl)-1H-pyrazole
Uniqueness
4-bromo-3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is unique due to the presence of the pyrimidinyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of kinase inhibitors and other bioactive molecules, where specific interactions with biological targets are crucial.
Eigenschaften
IUPAC Name |
4-bromo-5-methyl-2-pyrimidin-2-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN5/c1-5-6(9)7(10)14(13-5)8-11-3-2-4-12-8/h2-4H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXSJLKXKPKJQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)N)C2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596516.png)

![3-Methyl[1,2,4]triazolo[4,3-a]pyridin-7-amine](/img/structure/B596521.png)


![(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B596527.png)




